

Molecular formula and IUPAC name of Antofloxacin

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Compound of Interest

Compound Name: Antofloxacin

Cat. No.: B1263544

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An In-depth Technical Guide to **Antofloxacin** for Researchers and Drug Development Professionals

Core Chemical Properties

Antofloxacin is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics.[1]

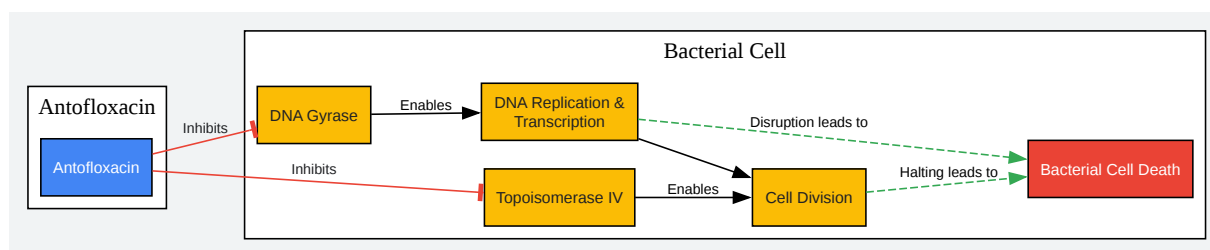
Identifier	Value
Molecular Formula	C ₁₈ H ₂₁ FN ₄ O ₄ [2][3][4]
IUPAC Name	(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2][4][5]
Molecular Weight	376.38 g/mol [3]
CAS Number	119354-43-7[2]

Mechanism of Action

Antofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

- **DNA Gyrase Inhibition:** DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription. By inhibiting this enzyme, **antofloxacin** prevents DNA supercoiling, leading to the disruption of these fundamental cellular processes.[1]
- **Topoisomerase IV Inhibition:** Topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication. Inhibition of this enzyme by **antofloxacin** prevents the segregation of bacterial chromosomes, thereby halting cell division and ultimately causing bacterial cell death.[1]

The dual-targeting mechanism of **antofloxacin** is particularly effective as it reduces the likelihood of bacteria developing resistance, which would require simultaneous mutations in the genes encoding both enzymes.[1]



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Mechanism of Action of **Antofloxacin**.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for **antofloxacin**.

Table 1: Population Pharmacokinetic (PPK) Parameters in Healthy Volunteers[7] Data derived from a two-compartment model with first-order absorption.

Parameter	Description	Value
CL	Clearance	8.34 L/h
Vc	Volume of distribution in the central compartment	142 L
Q	Inter-compartmental clearance	15.9 L/h
Vp	Volume of distribution in the peripheral compartment	52.2 L
KA	Absorption rate constant	4.64 1/h

Table 2: Minimum Inhibitory Concentrations (MICs) for Selected Pathogens[7]

Bacterial Strain	MIC (mg/L)
Escherichia coli	Varies by strain
Klebsiella pneumoniae	MIC ₉₀ of 0.5 mg/liter[8]
Staphylococcus aureus	Varies by strain
Staphylococcus epidermidis	Varies by strain

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Ratios

PK/PD Index	Target for Therapeutic Efficacy	Organism	Reference
Free-drug AUC ₀₋₂₄ /MIC	50 to 90	K. pneumoniae	[8]
AUC/MIC	> 20 (with loading/maintenance dose)	General Infections	[7]

Experimental Protocols

Determination of Antofloxacin Blood Concentrations

This protocol outlines the methodology for quantifying **antofloxacin** concentrations in blood samples.[7]

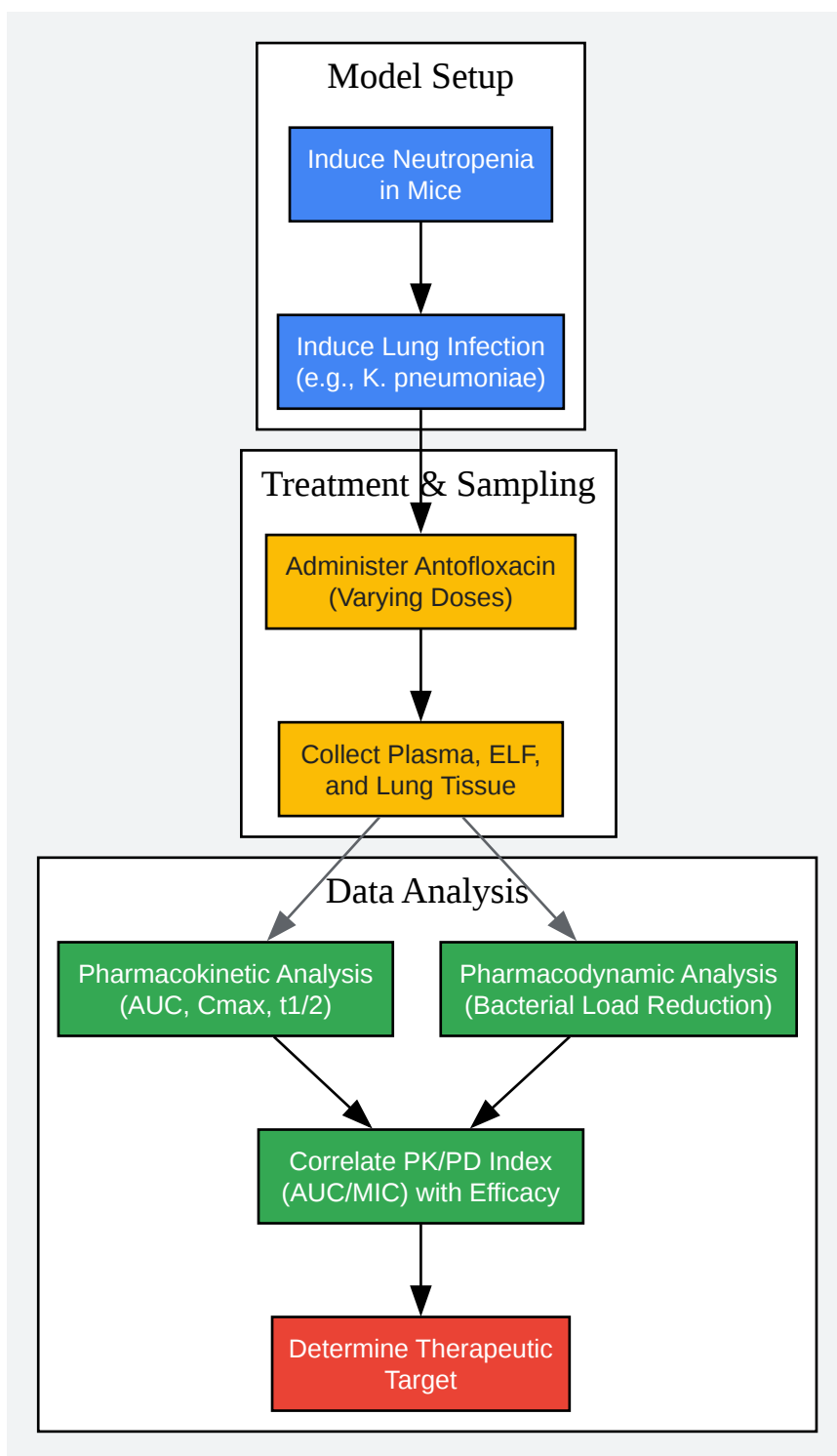
- **Sample Preparation:** Collect blood samples from subjects at predetermined time points post-administration.
- **Instrumentation:** Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- **Detection:** Set the UV-Vis detector wavelength to 293 nm.
- **Quantitation:** The quantitation range for this method is 0.029–7.5 mg/L.
- **Standard Curve:** Establish a standard curve using the formula $C = 0.0531 \times S + 0.0148$, where C is the sample concentration and S is the determined concentration. The correlation coefficient (r) should be approximately 0.998.
- **Quality Control:** The lower limit of quantification is 0.029 mg/L. Intra-day and inter-day coefficients of variation should be within acceptable limits (e.g., 1.09% and 1.47%, respectively).

Neutropenic Murine Lung Infection Model

This in vivo model is used to assess the pharmacodynamic targets and efficacy of **antofloxacin** against respiratory pathogens like *K. pneumoniae*.[8]

- **Induction of Neutropenia:**
 - Administer cyclophosphamide intraperitoneally to mice at a dose of 150 mg/kg four days prior to infection.
 - Administer a second dose of cyclophosphamide (100 mg/kg) one day before infection to induce a neutropenic state (neutrophils $\leq 100/\text{mm}^3$).
- **Bacterial Inoculation:**

- Culture the desired bacterial strain (e.g., *K. pneumoniae*) to the logarithmic growth phase.
- Dilute the culture to the target concentration (e.g., $10^{7.0}$ to $10^{7.5}$ CFU/mL).
- Infect the neutropenic mice with the bacterial suspension.
- **Antofloxacin Administration:**
 - Administer varying single doses of **antofloxacin** (e.g., 10 and 40 mg/kg) to different groups of infected mice.
- **Sample Collection and Analysis:**
 - At specified time points post-treatment, collect plasma and epithelial lining fluid (ELF) to determine drug concentrations.
 - Harvest lung tissue to quantify the bacterial load (CFU/lung).
- **Data Analysis:**
 - Calculate pharmacokinetic parameters such as elimination half-life ($t_{1/2}$), C_{max} , and AUC in both plasma and ELF.
 - Correlate the PK/PD index (e.g., free-drug AUC/MIC) with the observed antibacterial effect (reduction in bacterial load) to determine the therapeutic target.



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Workflow for a PK/PD Target Assessment Study.

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